molecular formula C9H15N3 B6158547 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine CAS No. 1784538-48-2

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No.: B6158547
CAS No.: 1784538-48-2
M. Wt: 165.24 g/mol
InChI Key: VVISMBSQVXRHNI-UHFFFAOYSA-N
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Description

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is a heterocyclic compound with a unique structure that includes an indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diketones with arylhydrazine hydrochlorides in the presence of a solvent such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

CAS No.

1784538-48-2

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1,3-dimethyl-4,5,6,7-tetrahydroindazol-5-amine

InChI

InChI=1S/C9H15N3/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h7H,3-5,10H2,1-2H3

InChI Key

VVISMBSQVXRHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CC(CC2)N)C

Purity

95

Origin of Product

United States

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